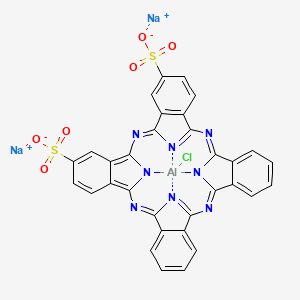
Aluminum phthalocyanine disulfonate disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum phthalocyanine disulfonate disodium is a potent photosensitizer, widely recognized for its applications in cancer sonodynamic therapy and cancer photodynamic therapy . This compound is a mixture of regional isomers, where the sulfonate group can be positioned in the 3- or 4- position on the phenyl ring . It is also used as a coloring agent, dermatologic agent, fluorescent dye, indicator, luminescent agent, photosensitizing agent, and radiation-sensitizing agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum phthalocyanine disulfonate disodium typically involves the sulfonation of aluminum phthalocyanine. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents . The reaction is carried out under controlled temperatures to ensure the selective introduction of sulfonate groups at the desired positions on the phthalocyanine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction mixture is subjected to purification steps, including filtration and recrystallization, to obtain the pure compound . The final product is then dried and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum phthalocyanine disulfonate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced phthalocyanine derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted phthalocyanine derivatives, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Aluminum phthalocyanine disulfonate disodium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of aluminum phthalocyanine disulfonate disodium involves its activation by light or ultrasound, leading to the generation of reactive oxygen species . These reactive oxygen species cause cellular damage and apoptosis in targeted cancer cells . The compound primarily targets cellular membranes and organelles, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Zinc phthalocyanine: Another potent photosensitizer used in photodynamic therapy.
Copper phthalocyanine: Known for its applications in dye and pigment industries.
Iron phthalocyanine: Utilized in catalysis and as a pigment.
Uniqueness: Aluminum phthalocyanine disulfonate disodium is unique due to its high efficiency as a photosensitizer and its ability to generate reactive oxygen species under both light and ultrasound activation . This dual activation mechanism makes it particularly effective in cancer therapy applications .
Propiedades
Fórmula molecular |
C32H14AlClN8Na2O6S2 |
|---|---|
Peso molecular |
779.0 g/mol |
Nombre IUPAC |
disodium;38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29(34),30,32,35-nonadecaene-4,32-disulfonate |
InChI |
InChI=1S/C32H16N8O6S2.Al.ClH.2Na/c41-47(42,43)15-9-11-21-23(13-15)31-38-29(21)36-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)37-30-22-12-10-16(48(44,45)46)14-24(22)32(39-30)40-31;;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;1H;;/q-2;+3;;2*+1/p-3 |
Clave InChI |
NHVAKUAEQKVVJJ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC(=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)S(=O)(=O)[O-])C1=CC=CC=C1C7=NC2=N3)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)
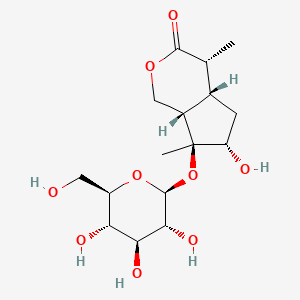

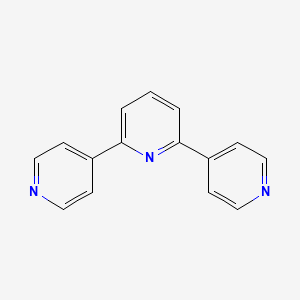
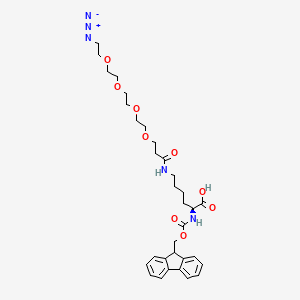

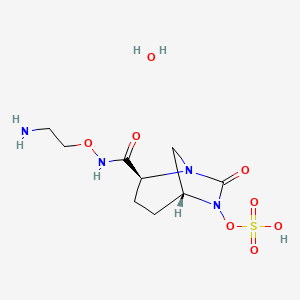
![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
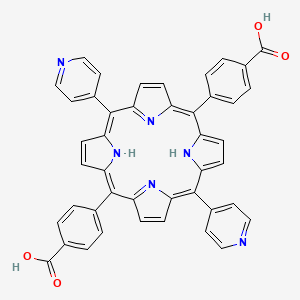
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

